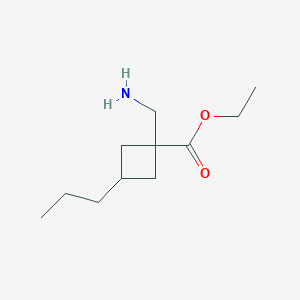
Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is an organic compound with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with appropriate amine and ester groups. One common method is the alkylation of cyclobutane with an aminomethyl group, followed by esterification with ethyl alcohol. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(aminomethyl)-3-butylcyclobutane-1-carboxylate
- Ethyl 1-(aminomethyl)-3-ethylcyclobutane-1-carboxylate
- Ethyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate
Uniqueness
Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclobutane ring also distinguishes it from other similar compounds, providing unique steric and electronic properties .
Biological Activity
Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C13H23NO2 and a molar mass of approximately 199.29 g/mol. The compound is classified as an ester, specifically an ethyl ester derived from cyclobutanecarboxylic acid, featuring an aminomethyl substituent that enhances its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its interactions with neurotransmitter receptors and its potential therapeutic applications. Preliminary studies suggest that compounds in this class may influence synaptic transmission, which is critical in neuropharmacology.
Interaction Studies
Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in excitatory and inhibitory signaling pathways. It has been noted for its potential as a selective antagonist of NMDA (N-methyl-D-aspartate) receptors, which are implicated in numerous neurological disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate | C9H15NO2 | Lacks propyl group; simpler structure |
| Cyclobutanecarboxylic acid | C6H10O2 | No amino group; serves as a precursor |
| 3-Aminocyclobutanecarboxylic acid | C7H13NO2 | Directly related to amino acids; potential therapeutic use |
The structural uniqueness of this compound, particularly its combination of functional groups and cyclobutane framework, may confer distinct biological activities compared to its analogs.
Neuropharmacological Effects
A study investigating the neuropharmacological effects of similar cyclobutane derivatives highlighted their low toxicity profiles and potential as inhibitors of tumor growth. These derivatives have shown promise in various preclinical models, suggesting that this compound could exhibit similar beneficial effects .
Antimicrobial and Analgesic Activities
Research on aminocyclobutanecarboxylic acids has revealed a range of biological activities, including antimicrobial and analgesic effects. This compound's structural characteristics may allow it to interact favorably with biological targets involved in pain modulation and infection control .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3 |
InChI Key |
GBCBHLDPDMEAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C1)(CN)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















